2-Bromo-4,6-dimethylphenol
Overview
Description
2-Bromo-4,6-dimethylphenol is a useful research compound. Its molecular formula is C8H9BrO and its molecular weight is 201.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173998. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrophilic Substitution and Rearrangement : Research has demonstrated that 2-Bromo-4,6-dimethylphenol can undergo electrophilic substitution reactions with rearrangement under specific conditions. For instance, the reaction of 2,4-dimethylphenol with bromine leads to the formation of several brominated compounds, including 6-bromo-2,4-dimethylphenol and 4,6-dibromo-2,4-dimethylcyclohexa-2,5-dienone (Brittain et al., 1982).
Fluorination Studies : Another study focused on the fluorination of 2-bromo-4,5-dimethylphenol with xenon difluoride, using boron trifluoride etherate as a catalyst. This process yielded several fluorinated derivatives of the original compound (Koudstaal & Olieman, 2010).
Polymer Synthesis : The compound has been used in the synthesis of specialized polymers. For example, α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) was synthesized via a phase transfer catalyzed polymerization process involving 4-bromo-2,6-dimethylphenol (Percec & Wang, 1990).
Micellar Binding Studies : The interaction of 4-bromo-2,6-dimethylphenol with cetyltrimethylammonium chloride micelles has been studied, providing insights into the binding mechanisms of phenolic compounds in micellar systems (Senz & Gsponer, 1994).
Halogenation Reactions : Studies on the halogenation reactions of 2,6-dimethylphenol and its derivatives in superacidic media have shown the formation of various brominated compounds, which are significant for understanding the electrophilic attack mechanisms on phenolic substrates (Jacquesy & Jouannetaud, 1981).
Chemical Analysis and Detection : Methods have been developed for the determination of bromide in various samples by converting it into bromophenols, including 4-bromo-2,6-dimethylphenol, followed by gas chromatography-mass spectrometry analysis. This approach is useful for analyzing bromide in environmental and industrial samples (Mishra et al., 2001).
Chemical Structure Investigations : The crystal structure of certain derivatives of this compound has been analyzed, contributing to the understanding of molecular conformations and interactions in solid-state chemistry (Peters et al., 1994).
Synthesis of Complex Organic Molecules : The compound has been used in the synthesis of complex organic molecules like dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, which is important for understanding the kinetics and synthesis of chromene derivatives used in pharmaceutical applications (Asheri et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Phenolic compounds, in general, are known to interact with various cellular and molecular targets, affecting multiple biochemical pathways .
Mode of Action
2-Bromo-4,6-dimethylphenol is a reactive compound that undergoes bromination as one of its mechanisms . Bromine reacts with this compound to form 2,6-dibromophenol . The reaction between bromine and dienone occurs to form the isomer of brominated dienone . Dienones are compounds that contain two carbonyl groups and one double bond in the molecule .
Biochemical Pathways
It’s known that brominated phenols can affect various biochemical pathways due to their reactivity .
Result of Action
It’s known that the compound has been used in the polymerization of certain compounds, indicating its potential reactivity and effects at the molecular level .
Properties
IUPAC Name |
2-bromo-4,6-dimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZYAIIAXDTWEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306077 | |
Record name | 2-Bromo-4,6-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15191-36-3 | |
Record name | 15191-36-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173998 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-4,6-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15191-36-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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